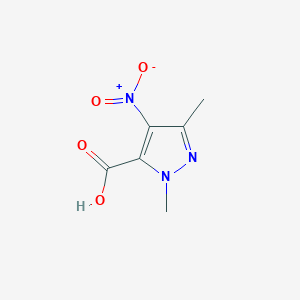
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Cat. No. B454702
Key on ui cas rn:
3920-37-4
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08828990B2
Procedure details


To fuming nitric acid (1.26 mL, 29.97 mmol, 2.0 eq.) at 0° C. was slowly added fuming sulfuric acid (9.76 mL, 104.90 mmol, 7.0 eq.) dropwise over 30 minutes. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2.10 g, 14.98 mmol) was then added portion wise, maintaining the internal temperature below 60° C. The reaction mixture was stirred at 60° C. under N2 for 4 h and then cooled to room temperature (RT). The reaction mixture was poured onto ice. Once ice melted the reaction mixture was extracted with EtOAc (3×500 mL). The organic layers were combined and washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the desired compound as a white solid (2.67 g, 96.1%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 3.87 (s, 3H), 2.39 (s, 3H); TLC (15% MeOH/DCM): Rf=0.12.



Name
Yield
96.1%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]([CH3:19])=[N:12]1>>[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([N+:1]([O-:4])=[O:2])[C:13]([CH3:19])=[N:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
9.76 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C=C1C(=O)O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 60° C. under N2 for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dropwise over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature (RT)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with EtOAc (3×500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C(=C1C(=O)O)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.67 g | |
| YIELD: PERCENTYIELD | 96.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
